3-(Piperidin-4-yl)propan-1-amine hydrochloride
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Overview
Description
3-(Piperidin-4-yl)propan-1-amine hydrochloride is a chemical compound that features a piperidine ring, a common structural motif in medicinal chemistry. Piperidine derivatives are known for their wide range of biological activities and are often used as building blocks in the synthesis of pharmaceuticals .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Piperidin-4-yl)propan-1-amine hydrochloride typically involves the reaction of 4-piperidone with 3-bromopropylamine under reductive amination conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium cyanoborohydride .
Industrial Production Methods
Industrial production methods for this compound often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions
3-(Piperidin-4-yl)propan-1-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form corresponding amides or nitriles.
Reduction: Can be reduced to form secondary amines.
Substitution: Can undergo nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Nucleophiles like alkyl halides and acyl chlorides are commonly employed.
Major Products
The major products formed from these reactions include various substituted piperidine derivatives, which are valuable intermediates in the synthesis of pharmaceuticals .
Scientific Research Applications
3-(Piperidin-4-yl)propan-1-amine hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and receptor binding.
Medicine: Investigated for its potential therapeutic effects, including analgesic and anti-inflammatory properties.
Industry: Used in the production of agrochemicals and other industrial chemicals
Mechanism of Action
The mechanism of action of 3-(Piperidin-4-yl)propan-1-amine hydrochloride involves its interaction with various molecular targets, including enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .
Comparison with Similar Compounds
Similar Compounds
Piperidine: A simpler structure but lacks the additional functional groups that confer specific biological activities.
4-Piperidone: An intermediate in the synthesis of 3-(Piperidin-4-yl)propan-1-amine hydrochloride.
N-(Piperidin-4-yl)benzamide: Another piperidine derivative with different pharmacological properties
Uniqueness
This compound is unique due to its specific functional groups, which allow it to interact with a wide range of biological targets. This makes it a versatile compound in medicinal chemistry and drug discovery .
Properties
Molecular Formula |
C8H19ClN2 |
---|---|
Molecular Weight |
178.70 g/mol |
IUPAC Name |
3-piperidin-4-ylpropan-1-amine;hydrochloride |
InChI |
InChI=1S/C8H18N2.ClH/c9-5-1-2-8-3-6-10-7-4-8;/h8,10H,1-7,9H2;1H |
InChI Key |
USUWKPLPWRBTRU-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCCC1CCCN.Cl |
Origin of Product |
United States |
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